Diammonium tetrabromopalladate(2-)

Description

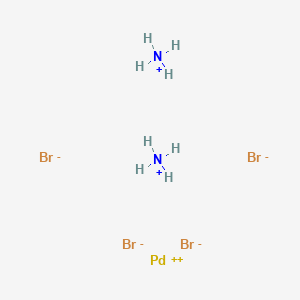

Diammonium tetrabromopalladate(2−) is a coordination compound with the formula (NH₄)₂[PdBr₄], where palladium is in the +2 oxidation state, coordinated by four bromide ligands. This compound is part of the broader class of ammonium metal halides, which are critical in catalysis, materials science, and industrial chemistry. Its CAS Registry Number is 15661-00-4 . Structurally, it adopts a square-planar geometry typical of Pd(II) complexes, stabilized by ammonium counterions. Applications include its use in palladium plating, synthesis of Pd-based nanomaterials, and as a precursor in cross-coupling reactions.

Properties

CAS No. |

15661-00-4 |

|---|---|

Molecular Formula |

Br4H8N2Pd |

Molecular Weight |

462.1 g/mol |

IUPAC Name |

diazanium;palladium(2+);tetrabromide |

InChI |

InChI=1S/4BrH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 |

InChI Key |

UQZGCQZNXUAIGZ-UHFFFAOYSA-L |

SMILES |

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Pd+2] |

Canonical SMILES |

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Pd+2] |

Other CAS No. |

15661-00-4 |

Synonyms |

diammonium tetrabromopalladate(2-) |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Research Findings

- Catalytic Efficiency : PdBr₄²⁻ complexes show enhanced activity in aryl bromide coupling reactions compared to chloride analogues, attributed to Br⁻’s superior leaving-group ability .

- Synthesis Challenges : Tetrabromopalladate requires anhydrous conditions to prevent hydrolysis, unlike more robust sulfate-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.